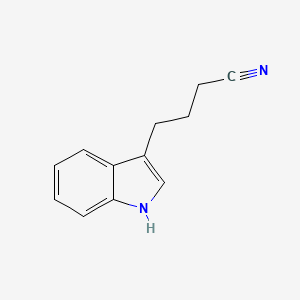

Indole-3-butyronitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1H-indol-3-yl)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-8-4-3-5-10-9-14-12-7-2-1-6-11(10)12/h1-2,6-7,9,14H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOOCXFGXNBREO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297879 | |

| Record name | Indole-3-butyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59108-95-1 | |

| Record name | Indole-3-butyronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-butyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Indole 3 Butyronitrile

Indole-3-butyric acid Synthesis from Indole-3-acetic Acid Precursors in Plants

While much research has focused on the conversion of IBA to IAA, evidence from studies on maize (Zea mays L.) and Arabidopsis thaliana demonstrates that plants can also synthesize IBA using IAA as a direct precursor. rooting-hormones.comproquest.comnih.gov This conversion pathway suggests a mechanism for plants to create a stable, storage form of auxin from the more active IAA. The process is thought to occur via a chain elongation reaction, analogous to the initial steps of fatty acid biosynthesis, effectively adding two carbons to the side chain of IAA. rooting-hormones.comproquest.com

The enzymatic machinery for IBA synthesis has been primarily characterized in maize. Studies have shown that microsomal membranes can catalyze the conversion of IAA to IBA. proquest.comresearchgate.net This reaction is dependent on the presence of ATP and acetyl-CoA as cofactors, which supports the model of a chain-elongation process similar to fatty acid synthesis. proquest.com An "IBA synthetase" enzyme has been partially purified from maize seedlings, though the specific genes encoding this and other key molecular players in the pathway are not yet fully identified. frontiersin.orgsemanticscholar.org The low Km value (approximately 20 µM) for this conversion indicates a high affinity for the IAA substrate, suggesting that even small fractions of the total IAA pool can be efficiently converted to IBA. rooting-hormones.com

The synthesis of IBA from IAA is not a static process but is regulated by a variety of internal developmental signals and external environmental factors. This regulation allows the plant to modulate its auxin homeostasis in response to changing conditions.

Physiological and Developmental Cues:

Plant Development: Endogenous IBA levels have been observed to increase as a plant develops. rooting-hormones.com Furthermore, the rate of IBA synthesis can vary between cultivars, with maize varieties that develop more extensive root systems showing higher conversion rates. rooting-hormones.com

Symbiotic Relationships: The colonization of maize roots by the arbuscular mycorrhizal fungus Glomus intraradices has been shown to enhance both IBA levels and the activity of IBA synthetase. proquest.comresearchgate.net

Environmental Cues:

Light: Light conditions can influence the biosynthetic process. Microsomal membranes isolated from light-grown maize seedlings are capable of directly synthesizing IBA. In contrast, membranes from dark-grown seedlings produce an intermediate compound that requires a subsequent step for conversion into IBA. proquest.comresearchgate.net

Stress: Abiotic stressors such as drought and osmotic stress lead to an increase in IBA biosynthesis. This response may be mediated by the stress hormone abscisic acid (ABA), as the application of ABA also results in elevated IBA synthesis. proquest.comresearchgate.netresearchgate.net

Chemical Inducers: Certain herbicides, specifically those from the sethoxydim (B610796) group, have been found to specifically increase the synthesis of IBA. proquest.comresearchgate.net

| Regulatory Factor | Effect on IBA Synthesis | Plant Species Studied |

| Physiological Cues | ||

| Plant Development | Increased levels | General |

| Mycorrhizal Colonization | Enhanced synthesis | Maize |

| Environmental Cues | ||

| Light | Direct synthesis | Maize |

| Darkness | Indirect synthesis via intermediate | Maize |

| Drought/Osmotic Stress | Increased synthesis | Maize, Arabidopsis |

| Abscisic Acid (ABA) | Increased synthesis | Maize |

| Sethoxydim Herbicides | Increased synthesis | Maize |

Conjugation and Deconjugation of Indole-3-butyric acid and Its Derivatives

Like IAA, IBA can be conjugated to sugars and amino acids. This process is a key mechanism for regulating auxin activity, transport, and storage. Conjugation can temporarily inactivate the auxin or mark it for degradation.

Conjugation:

Sugar Conjugates: IBA can be conjugated to glucose to form IBA-glucose (IBGlc). The enzyme responsible for this reaction in Arabidopsis has been identified as UGT74E2, a UDP-glycosyltransferase. frontiersin.orgresearchgate.net

Amino Acid Conjugates: IBA is also known to form amide-linked conjugates with amino acids. In pea cuttings, IBA is conjugated to aspartic acid to form indole-3-butyrylaspartic acid. nih.gov In Arabidopsis, the acyl acid amido synthetase GH3-15 specifically conjugates IBA to aspartate. frontiersin.org Other conjugates, such as IBA-Alanine, have also been studied for their potent root-promoting activities. researchgate.net

Deconjugation: The release of free auxin from its conjugated forms via hydrolysis is a critical step for activating these storage forms. It is postulated that easy-to-root plant cultivars possess a greater ability to hydrolyze auxin conjugates at the appropriate time and location to release free auxin, which then promotes root initiation. rooting-hormones.com While the general principle of deconjugation is well-established for auxins, the specific enzymes responsible for hydrolyzing IBA-sugar or IBA-amino acid conjugates to release free IBA are less well-characterized compared to the extensive knowledge of the IBA-to-IAA conversion pathway.

| Conjugate Type | Example Compound | Key Enzyme |

| Sugar Conjugate | Indole-3-butyric acid-glucose (IBGlc) | UGT74E2 |

| Amino Acid Conjugate | Indole-3-butyrylaspartic acid | GH3-15 |

Interplay with Other Indole-Derived Metabolites and Pathways (e.g., Indole-3-acetonitrile (B3204565), Indole-3-acetamide)

The metabolic journey of Indole-3-butyronitrile is not an isolated process but is intricately woven into a broader network of tryptophan-derived compounds. Its activities and fate are influenced by the metabolic pathways of structurally similar molecules, most notably Indole-3-acetonitrile (IAN) and Indole-3-acetamide (IAM). This interplay is largely rooted in shared biosynthetic precursors and the potential for enzymatic crosstalk between their respective metabolic pathways.

In plants and various microorganisms, the biosynthesis of the primary auxin, Indole-3-acetic acid (IAA), occurs through several tryptophan-dependent pathways. frontiersin.orgnih.gov Two of the most significant of these are the Indole-3-acetonitrile (IAN) and Indole-3-acetamide (IAM) pathways, which serve as crucial metabolic hubs.

The IAN pathway involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3. mdpi.com Subsequently, IAOx is metabolized to IAN by another set of enzymes, such as CYP71A13. mdpi.comresearchgate.net IAN can then be hydrolyzed by nitrilases to produce IAA. researchgate.net

The IAM pathway, particularly prevalent in phytopathogenic bacteria, begins with the conversion of L-tryptophan to IAM, a reaction catalyzed by tryptophan-2-monooxygenase. frontiersin.orgcaymanchem.com IAM is then hydrolyzed to form IAA by an amidase, such as indoleacetamide hydrolase. frontiersin.orgcaymanchem.com Notably, these pathways can intersect, as IAM can also be formed as an intermediate from IAN. researchgate.netcaymanchem.com

The concept of enzymatic crosstalk is critical to understanding the interplay between these molecules. Research into the degradation of indole (B1671886) compounds has revealed that some enzymes are not strictly specific to a single substrate. For instance, the enzymes IacA and IacE, involved in the catabolism of IAA, have been shown to convert a variety of indole derivatives, including indole-3-propionic acid and indole-3-butyric acid (the carboxylic acid analog of this compound). nih.gov The same study demonstrated that Indole-3-acetamide is also a substrate for this enzymatic system. nih.gov This lack of absolute substrate specificity suggests that the enzymes responsible for metabolizing IAN and IAM could potentially recognize and act upon this compound, thereby integrating it into the broader auxin metabolic grid.

This metabolic interconnectedness implies that the cellular concentration and flux of IAN and IAM can influence the metabolic processing of this compound, and vice-versa. Competition for the same enzymes could lead to regulatory feedback loops, where the accumulation of one metabolite might inhibit or enhance the turnover of another.

Research Findings on Indole Metabolite Interplay

| Metabolite | Key Enzymes in Pathway | Relationship/Interplay | References |

|---|---|---|---|

| Indole-3-acetonitrile (IAN) | CYP79B2, CYP79B3, CYP71A13, Nitrilases | A key intermediate in a major IAA biosynthesis pathway. Can be a precursor to IAM. | mdpi.comresearchgate.netresearchgate.net |

| Indole-3-acetamide (IAM) | Tryptophan monooxygenase, Indoleacetamide hydrolase (Amidase) | Central compound in the IAM pathway for IAA synthesis. Can be formed from IAN. | frontiersin.orgcaymanchem.com |

| This compound (IBN) | (Putative) Shared enzymes with other indole pathways | Structurally similar to other indole metabolites, suggesting potential for enzymatic crosstalk with enzymes like IacA and IacE that act on Indole-3-butyric acid and Indole-3-acetamide. | nih.gov |

Mechanistic Elucidation of Indole 3 Butyronitrile Action in Plant Physiology

Indole-3-butyric acid as an Auxin Source: Direct Action Versus Conversion to Indole-3-acetic Acid

The prevailing scientific consensus is that Indole-3-butyric acid (IBA) functions predominantly as a precursor, or storage form, of Indole-3-acetic acid (IAA). frontiersin.orgnih.gov The primary mechanism of IBA action involves its conversion to IAA through a process of β-oxidation within the peroxisomes. nih.govnih.govumn.edu This metabolic pathway is analogous to the β-oxidation of fatty acids. nih.govoup.com Genetic studies in Arabidopsis thaliana have provided direct evidence for this conversion, demonstrating that mutants deficient in specific peroxisomal enzymes are resistant to IBA but retain normal sensitivity to IAA. nih.govnih.gov

The question of whether IBA can exert direct auxin activity without being converted to IAA has been investigated. Due to its longer four-carbon side chain, IBA is unable to effectively bind to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) auxin co-receptor complex. frontiersin.orgnih.gov This binding is the critical first step in initiating the canonical auxin signaling pathway. Consequently, the physiological effects observed following IBA application are almost exclusively attributed to the IAA derived from its conversion, rather than the IBA molecule itself. frontiersin.orgnih.gov

The conversion process is catalyzed by a series of enzymes housed in the peroxisome. frontiersin.org Key enzymes identified through genetic screens in Arabidopsis include INDOLE-3-BUTYRIC ACID RESPONSE 1 (IBR1), IBR3, and IBR10. nih.gov Mutants lacking these enzymes show a marked reduction in their ability to convert IBA to IAA and exhibit corresponding developmental defects, such as shorter root hairs, which can be rescued by the application of exogenous IAA. nih.gov This underscores the critical role of IBA-to-IAA conversion for normal plant development. nih.govnih.gov

Molecular Signaling Cascades Initiated by Indole-3-butyric acid

Once IBA is converted to IAA, the newly synthesized IAA molecules initiate a well-characterized molecular signaling cascade that governs auxin-responsive gene expression. This pathway is a repression-derepression system centered on three core protein families: the TIR1/AFB F-box proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors. nih.govresearchgate.net

The active auxin, IAA (derived from IBA), acts as a molecular "glue," facilitating the interaction between an Aux/IAA repressor protein and a TIR1/AFB receptor. nih.govcore.ac.uk The TIR1/AFB proteins are the F-box protein component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. nih.govresearchgate.net The formation of this TIR1/AFB-auxin-Aux/IAA co-receptor complex targets the Aux/IAA protein for polyubiquitination and subsequent degradation by the 26S proteasome. researchgate.net There are multiple members of the TIR1/AFB and Aux/IAA families in plants like Arabidopsis, and different combinations of these proteins can form co-receptors with varying affinities for auxin, allowing for a highly nuanced and complex response to the hormone. core.ac.uk

In the absence or at low concentrations of auxin, Aux/IAA repressor proteins bind to ARF transcription factors, preventing them from regulating the expression of their target genes. nih.govresearchgate.net When IBA-derived IAA levels rise, the resulting degradation of Aux/IAA proteins relieves this repression. researchgate.net The liberated ARF proteins are then free to either activate or repress the transcription of hundreds of auxin-responsive genes by binding to specific DNA sequences known as auxin response elements (AuxREs) in their promoters. nih.gov This derepression mechanism allows for rapid transcriptional changes in response to fluctuations in auxin levels, enabling the plant to modulate its growth and development accordingly.

The interplay between auxin signaling and microRNAs (miRNAs) adds another layer of regulatory complexity. Auxin signaling, initiated by IBA-derived IAA, can influence the expression of certain miRNAs, which in turn post-transcriptionally regulate the expression of key developmental genes, including some ARFs. For instance, miR160 targets several ARFs for degradation, playing a role in processes like adventitious root formation. Conversely, some ARFs can regulate the expression of MIRNA genes. This creates intricate feedback loops where the auxin signal can be fine-tuned, amplified, or dampened, contributing to the specificity of developmental outcomes in different tissues.

Indole-3-butyric acid-Mediated Gene Expression Modulation

The ultimate outcome of the signaling cascade initiated by IBA-derived IAA is a significant modulation of the plant's gene expression profile. The activation or repression of ARF transcription factors leads to widespread changes in the transcriptome and proteome, driving the physiological responses associated with IBA, such as the initiation of adventitious roots. plos.orgfrontiersin.org

Transcriptomic studies using techniques like RNA sequencing have provided a global view of the genes regulated by IBA treatment in various plant species. In cuttings of Camellia sinensis (tea) and sugarcane, IBA treatment was found to alter the expression of thousands of genes. plos.orgfrontiersin.orgnih.gov Functional annotation of these differentially expressed genes revealed their involvement in numerous biological processes.

Key categories of genes affected by IBA treatment include:

Plant Hormone Signal Transduction: Genes encoding components of auxin, cytokinin, ethylene (B1197577), and other hormone pathways are frequently regulated, highlighting the extensive crosstalk between these signaling networks. plos.orgfrontiersin.org

Transcription Factors: A wide range of transcription factor families, including ARFs, are modulated to orchestrate downstream gene expression networks.

Cell Wall Organization: Genes involved in cell wall modification and synthesis are often affected, consistent with the cellular growth and differentiation required for root formation. plos.org

Metabolism: Changes in the expression of genes related to secondary metabolism, carbohydrate metabolism, and amino acid metabolism are also observed. plos.orgnih.gov

The table below summarizes findings from a transcriptomic study on tea cuttings treated with IBA, showing the number of differentially expressed unigenes.

| Transcriptomic Analysis of IBA Treatment in Camellia sinensis | |

| Total Unigenes Assembled | 59,931 |

| Differentially Expressed Unigenes | 1,091 |

| Up-regulated Genes | 656 |

| Down-regulated Genes | 435 |

| Data from a study on tea cuttings treated with IBA. nih.gov |

Similarly, a study on sugarcane buds identified a significant number of differentially expressed genes in response to IBA.

| Transcriptomic Analysis of IBA Treatment in Sugarcane Buds | |

| Total Unigenes Annotated | 113,475 |

| Differentially Expressed Unigenes | 2,580 |

| Up-regulated Genes | 494 |

| Down-regulated Genes | 2,086 |

| Data from a study on sugarcane buds treated with IBA. nih.gov |

Proteomic analyses, which study the entire set of proteins in a cell or tissue, complement these transcriptomic findings by revealing changes at the protein level. These studies confirm that IBA treatment leads to alterations in the abundance of proteins involved in stress response, metabolism, and protein synthesis, reflecting the profound cellular reprogramming that occurs during processes like adventitious root formation.

Impact on Genes Involved in Cell Cycle Regulation and Cell Wall Remodeling

The conversion of Indole-3-butyronitrile to Indole-3-butyric acid (IBA) initiates a signaling cascade that significantly influences the expression of genes fundamental to plant growth and development. As an auxin, IBA plays a crucial role in modulating the transcription of genes that govern the cell cycle and the dynamic process of cell wall remodeling.

Auxin signaling, in general, is known to affect the expression of cell cycle-related genes. For instance, studies on the interplay between auxin and other hormones have shown that auxin levels can influence the transition from the mitotic cycle to the endocycle (a process of DNA replication without cell division). Antagonizing auxin action can lead to an earlier entry into the endocycle, a condition that can be partially reversed by the overexpression of specific cyclins, such as CYCA2;3, highlighting the link between auxin signaling and the core cell cycle machinery frontiersin.org.

Furthermore, IBA-derived signals are critical for processes that require modification of the plant cell wall, a key step in cell growth and differentiation. Cell wall remodeling is essential for cell elongation and the emergence of new structures, such as roots. This process involves the controlled loosening of the cell wall structure to allow for expansion. The emergence of pollen tubes, for example, requires mechanical modifications and loosening of the intine layer of the pollen cell wall, a process influenced by hormonal signals frontiersin.org. While specific gene targets of IBA in this context are a subject of ongoing research, its role in promoting root formation implies a downstream effect on genes encoding cell wall-modifying enzymes like expansins and hydrolases.

Crosstalk of this compound with Other Phytohormone Signaling Networks

The developmental outcomes of this compound/IBA action are not determined in isolation but are the result of a complex signaling web involving extensive crosstalk with other phytohormone pathways.

The interaction between auxins and cytokinins is a cornerstone of plant developmental regulation, often characterized by an antagonistic relationship. Generally, auxin at lower concentrations can limit the action of cytokinin, while an increase in cytokinin can, in turn, inhibit auxin signaling nih.govnih.gov. This mutual inhibitory control is fundamental in processes like the maintenance of root and shoot apical meristems.

However, the interaction can be more complex and context-dependent. In the formation of adventitious roots in Arabidopsis thin cell layers (TCLs), IBA was found to be highly effective on its own, inducing a higher number of roots than when combined with the cytokinin kinetin (B1673648) nih.gov. This suggests that in certain developmental processes, a high auxin-to-cytokinin ratio, driven by IBA, is the primary trigger. In other contexts, the two hormones can act synergistically. For example, cytokinin has been shown to drive cell differentiation by promoting cell elongation, a process that is also heavily dependent on auxin action embopress.org. The balance and ratio between IBA-derived auxin and cytokinins like 6-Benzylaminopurine (BAP) are therefore critical determinants of the final physiological response.

IBA signaling is deeply integrated with the pathways of other major phytohormones, including gibberellins (B7789140) (GA), abscisic acid (ABA), and ethylene. This crosstalk creates a robust regulatory network that fine-tunes plant growth and responses to environmental cues.

Gibberellin (GA): Auxins and GAs often act synergistically. For instance, the combination of IBA and GA₃ has been shown to promote xylogenesis (the formation of xylem) mdpi.com. GA and ethylene also show synergistic effects in promoting processes like internode elongation in deepwater rice, a response that is also influenced by auxin levels nih.govnih.gov.

Abscisic Acid (ABA): ABA and GA frequently have antagonistic effects, particularly in processes like seed germination and dormancy mdpi.com. In the context of root growth, ABA can act as a potent inhibitor of GA and ethylene signaling nih.gov. This suggests that ABA can counteract the growth-promoting effects of IBA, which often relies on interaction with GA and ethylene pathways, especially in stress conditions.

Ethylene: The interaction between auxin and ethylene is complex. Ethylene can inhibit root elongation, an effect that involves GA signaling and the stabilization of DELLA proteins nih.gov. Conversely, ethylene and GA can act together synergistically to promote the growth of adventitious roots, a process strongly induced by IBA nih.gov.

This intricate network of interactions means that the ultimate effect of IBA is modulated by the cellular and environmental context, which dictates the prevailing balance of other key hormones like GA, ABA, and ethylene nih.govplos.org.

Table 2: Summary of IBA Interactions with Other Phytohormones

| Phytohormone | Type of Interaction with IBA/Auxin | Example of Jointly Regulated Process |

|---|---|---|

| Cytokinin | Primarily Antagonistic; context-dependent synergy | Meristem maintenance, adventitious root formation. nih.govnih.govnih.gov |

| Gibberellin (GA) | Synergistic | Xylogenesis, internode elongation, adventitious root growth. mdpi.comnih.gov |

| Abscisic Acid (ABA) | Antagonistic | Inhibition of GA- and ethylene-promoted growth. nih.gov |

| Ethylene | Complex (Synergistic and Antagonistic) | Adventitious root growth (synergy with GA), root elongation (antagonism). nih.govnih.gov |

This compound and Reactive Oxygen Species (ROS) Signaling

The interaction between auxins and reactive oxygen species (ROS) is a critical component of plant development and stress response. ROS, which include molecules like hydrogen peroxide (H₂O₂), function as second messengers in various auxin-mediated processes. The action of this compound, through its conversion to IBA, integrates into this signaling network, influencing ROS homeostasis and signaling. This is particularly evident in processes like root organogenesis and responses to abiotic stress, where a delicate balance of ROS is crucial for proper cellular function.

A key aspect of IBA signaling involves its interplay with nitric oxide (NO), another crucial signaling molecule. Research has revealed that the peroxisomal conversion of IBA to Indole-3-acetic acid (IAA) is directly followed by the production of NO within the peroxisomes. This spatially and temporally coordinated release of both IAA and NO from peroxisomes is a significant factor in promoting lateral root formation.

This finding positions peroxisomal NO as a novel and important player in auxin-induced root development. The signaling cascade suggests that after IBN is converted to IBA, the subsequent metabolic steps within the peroxisome not only produce the primary auxin signal (IAA) but also a secondary messenger (NO). This co-production ensures a localized and potent signal for downstream events. NO is considered a downstream signaling molecule in the auxin-induced pathway for adventitious and lateral root formation. The accumulation of NO in response to auxin treatment has been observed in various rooting processes, underscoring the essential role of the auxin-NO signaling highway in shaping plant root architecture.

Through its conversion to IBA, this compound plays a significant role in helping plants mitigate oxidative stress caused by various abiotic factors such as heavy metals and drought. Oxidative stress occurs when there is an imbalance between the production of ROS and the plant's ability to detoxify these reactive molecules. IBA has been shown to bolster the plant's antioxidative defense systems, thereby alleviating cellular damage.

The primary mechanism involves the modulation of both enzymatic and non-enzymatic antioxidant systems. IBA treatment has been observed to enhance the activities of key ROS-scavenging enzymes, including:

Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen.

Ascorbate (B8700270) Peroxidase (APX): APX also detoxifies H₂O₂ using ascorbate as the specific electron donor.

Peroxidase (POD): This class of enzymes can reduce H₂O₂ through the oxidation of various substrates.

Research on maize plants under cadmium stress demonstrated that IBA application could decrease H₂O₂ concentration and reduce the stress-induced high activity of SOD, CAT, and APX, suggesting that IBA helps restore redox homeostasis. Similarly, studies on cotton have shown that IBA modulates the activity of CAT, POD, and SOD. This regulation of antioxidant enzymes allows the plant to effectively manage ROS levels, preventing oxidative damage and promoting growth processes like adventitious rooting even under stressful conditions.

Table 1. Research Findings on the Effect of Indole-3-butyric acid (IBA) on Plant Antioxidant Systems Under Stress.

Advanced Applications of Indole 3 Butyronitrile in Plant Research

Investigating Adventitious and Lateral Root Formation Mechanistically

The capacity of Indole-3-butyronitrile to promote the formation of adventitious and lateral roots is primarily attributed to its conversion into IBA and subsequently into IAA. This conversion process is a critical area of investigation for understanding the nuanced regulation of rhizogenesis.

The auxin activity of this compound is realized through its enzymatic hydrolysis to Indole-3-butyric acid (IBA). This conversion is catalyzed by nitrilase enzymes. Plant nitrilases are known to hydrolyze indole-3-acetonitrile (B3204565) (IAN) to indole-3-acetic acid (IAA), and it is through a similar mechanism that IBN is thought to be converted to IBA nih.govnih.gov. The resulting IBA then acts as a direct precursor to IAA, the primary auxin responsible for initiating the genetic cascades leading to root development.

The conversion of IBA to IAA occurs in peroxisomes via a process analogous to fatty acid β-oxidation nih.govfrontiersin.orgnih.gov. Genetic studies in Arabidopsis thaliana have identified several key genes involved in this pathway, including INDOLE-3-BUTYRIC ACID RESPONSE1 (IBR1), IBR3, and IBR10, which encode enzymes essential for this conversion nih.gov. Therefore, the application of IBN initiates a metabolic cascade that leverages these endogenous genetic pathways to produce active auxins.

Transcriptomic analyses following treatment with IBA, the downstream product of IBN hydrolysis, have revealed significant changes in gene expression that drive adventitious root formation. In sugarcane, for instance, IBA treatment led to the differential expression of numerous genes involved in metabolic pathways, hormone signaling, and stress responses wikipedia.org. Key identified genes included those encoding glutathione (B108866) S-transferases (GSTs) and other enzymes that modulate the cellular environment to be conducive for root initiation and development. Similarly, studies in Camellia sinensis showed that IBA treatment altered the expression of genes related to auxin homeostasis and other plant hormone signaling pathways, indicating a complex regulatory network activated by the conversion of IBA to IAA Current time information in Zambales, PH..

| Gene/Enzyme Family | Role in IBN-Induced Rhizogenesis (via IBA/IAA) | Key Findings |

| Nitrilase | Catalyzes the hydrolysis of this compound (IBN) to Indole-3-butyric acid (IBA). | Essential for the initial conversion of the nitrile precursor to its active acid form. |

| IBR1, IBR3, IBR10 | Peroxisomal enzymes involved in the β-oxidation of IBA to IAA. | Mutations in these genes lead to reduced sensitivity to IBA, confirming their role in its conversion to the active auxin IAA. |

| PIN and AUX/LAX families | Auxin efflux and influx carriers, respectively. | Their expression is induced by IBA, facilitating the transport of newly synthesized IAA to target cells for root initiation. |

| Anthranilate Synthase | An enzyme in the tryptophan-dependent IAA biosynthesis pathway. | Its activity is stimulated by IBA, suggesting a positive feedback loop where IBA not only converts to IAA but also promotes its de novo synthesis. |

This table summarizes the key molecular players involved in the rhizogenesis induced by this compound through its conversion to IBA and subsequently IAA.

Research has shown that IBA, derived from IBN, is often more effective than direct application of IAA in promoting a well-developed root system peerj.com. This is partly because IBA is more stable in solution and its gradual conversion to IAA provides a prolonged auxin signal peerj.com. This sustained signaling is important for the various stages of root development, from the initial cell divisions in the pericycle to the emergence and subsequent growth of the lateral or adventitious root.

The plasticity of the root system, its ability to adapt to changing environmental conditions, is heavily influenced by auxin distribution. The application of IBN, and its subsequent metabolic products, can enhance this plasticity. For instance, an extensive root system is advantageous for nutrient and water uptake, and the enhanced root development stimulated by IBN-derived auxins can improve a plant's resilience to environmental stresses wikipedia.org. Studies on maize have shown that IBA application can modulate root morphology and growth, with different concentrations having either stimulatory or inhibitory effects, highlighting the importance of auxin homeostasis in root development researchgate.netnih.govmdpi.comresearchgate.net.

This compound in Plant Tissue Culture Research

In the sterile and controlled environment of plant tissue culture, the application of auxins is fundamental for directing cell division and differentiation. This compound, through its conversion to IBA, is a valuable tool in this context.

Callus, an undifferentiated mass of plant cells, is often the starting point for in vitro propagation. The formation of callus is typically induced by a balanced application of auxins and cytokinins. While IBA is commonly used for this purpose, the application of IBN can serve as a slow-release source of this auxin.

The principle behind using IBN for callus induction lies in its gradual hydrolysis to IBA. This slow release can prevent the initial shock and potential toxicity that can occur with high concentrations of directly applied active auxins. Once converted, IBA, in conjunction with cytokinins, stimulates the cell division and proliferation necessary for callus formation nih.gov. The ratio of auxin to cytokinin is critical in determining the nature of the callus and its subsequent differentiation potential.

| Plant Species | Explant Source | Key Findings on Callus Induction (with IBA) |

| Prunus rootstocks | Microcuttings | IBA treatment significantly anticipated callus formation, which preceded adventitious root development. |

| Piper longum | In vitro shoots | Callus was successfully initiated using a combination of an auxin (NAA) and a cytokinin (BAP). |

| Gloriosa superba | Non-dormant corm | A combination of NAA and kinetin (B1673648) was effective for callus initiation, with subsequent shoot formation achieved with BAP and NAA. |

This table provides examples of studies where IBA or other auxins, which would be the active forms derived from IBN, have been used for callus induction.

Indirect organogenesis is the process of regenerating whole plants from callus cultures. This is achieved by manipulating the hormone concentrations in the culture medium to induce the formation of shoots and roots. The conversion of this compound to IBA plays a crucial role in the rooting stage of indirect organogenesis.

After a callus has been established and shoots have been induced (typically with a higher cytokinin-to-auxin ratio), the shoots are transferred to a rooting medium. This medium usually has a higher concentration of auxin. The slow release of IBA from IBN can be particularly advantageous here, promoting the development of a healthy root system without excessive callus formation at the base of the shoots science.gov.

The development of stable cell lines for research or for the production of secondary metabolites also relies on the controlled proliferation of callus. The use of IBN as a precursor for IBA can contribute to the long-term maintenance of these cell cultures by providing a steady and low level of auxin, which is often necessary to maintain the undifferentiated state of the cells.

This compound’s Influence on Plant Growth and Development Beyond Rooting

The effects of this compound, mediated through its conversion to IBA and IAA, extend beyond the formation of roots. These auxins are pleiotropic hormones that influence a wide range of developmental processes.

Furthermore, IBA has been implicated in the plant's response to both biotic and abiotic stresses. In maize, IBA application was found to affect the plant's response to cadmium stress, with the effects being concentration-dependent researchgate.netnih.govmdpi.comresearchgate.net. This suggests that by modulating the plant's auxin homeostasis, IBN could potentially be used to enhance stress tolerance. The influence of IBA on the levels of other plant hormones, such as gibberellins (B7789140) and cytokinins, has also been observed, pointing to a complex crosstalk between different hormonal signaling pathways that collectively regulate plant growth and development researchgate.net.

Transcriptional Regulation of Genes Affecting Biomass Accumulation and Nutrient Uptake

Research on maize (Zea mays L.) has demonstrated that the application of this compound can significantly alter the concentration of various mineral nutrients in roots. mdpi.com In non-stress conditions, a stimulatory concentration of this compound led to an increase in key macronutrients and micronutrients. mdpi.com Specifically, it increased the concentrations of Nitrogen (N), Potassium (K), Calcium (Ca), Sulfur (S), and Zinc (Zn). mdpi.com Conversely, an inhibitory concentration was found to decrease the levels of Phosphorus (P), Potassium (K), Calcium (Ca), Sulfur (S), Iron (Fe), Manganese (Mn), Zinc (Zn), and Copper (Cu). mdpi.com This differential effect underscores a complex regulatory network.

These physiological changes in nutrient accumulation are driven by the transcriptional regulation of genes involved in nutrient transport and metabolism. Studies on the related compound potassium indole-3-butyric acid (IBAK) under salt stress have shown that it can regulate the expression of essential transcription factor families, such as ERF and bHLH, which are known to be involved in plant stress responses. frontiersin.org This suggests that this compound likely employs similar mechanisms, modulating gene expression to optimize nutrient uptake and thereby support biomass accumulation.

Effect of Stimulatory this compound Application on Nutrient Concentration in Maize Roots

| Nutrient | Change in Concentration (%) | Reference |

|---|---|---|

| Nitrogen (N) | +5.8% to +14.8% | mdpi.com |

| Potassium (K) | +5.8% to +14.8% | mdpi.com |

| Calcium (Ca) | +5.8% to +14.8% | mdpi.com |

| Sulfur (S) | +5.8% to +14.8% | mdpi.com |

| Zinc (Zn) | +5.8% to +14.8% | mdpi.com |

Responses of Plants to Abiotic Stress in the Context of this compound

This compound is recognized for its role in enhancing plant tolerance to a variety of abiotic stresses. nih.govfrontiersin.org Its application can trigger a cascade of physiological and biochemical reactions that collectively improve plant resilience. frontiersin.org The mechanisms of action involve the regulation of key stress-response pathways, including lignin (B12514952) biosynthesis, peroxidase activity, and the production of signaling molecules like nitric oxide (NO). nih.gov Furthermore, this compound influences the activity of crucial antioxidant enzymes, such as glutathione peroxidase, which are vital for mitigating cellular damage under stress conditions. nih.govnih.gov

Drought and Osmotic Stress Responses

In the context of water scarcity, this compound demonstrates a significant influence on plant adaptive responses. Studies comparing the effects of osmotic stress and exogenous this compound on pea plants (Pisum sativum) revealed that both treatments resulted in a similar modification of root architecture, characterized by a shortening of the primary root and an enhancement in the number of lateral roots. core.ac.uknih.gov This alteration is a key adaptive trait for improving water absorption.

Despite the similar morphological outcomes, the underlying signaling processes show distinct characteristics, particularly concerning the generation of nitric oxide (NO), a key signaling molecule. core.ac.uknih.gov When treated with this compound, the increase in lateral root numbers occurred in parallel with intensified NO generation. core.ac.uknih.gov In contrast, under osmotic stress induced by PEG 6000, a transient burst of NO preceded the appearance of lateral root initials. core.ac.uknih.gov This suggests that while both osmotic stress and this compound utilize NO signaling to modify root development, the temporal dynamics of NO synthesis are different, indicating partially distinct signaling pathways. core.ac.uknih.gov Interestingly, the plant's endogenous processes also respond to water deficit, as drought stress has been shown to enhance the activity of the IBA synthetase enzyme. core.ac.uk

Heavy Metal Toxicity Mitigation Mechanisms

This compound plays a crucial role in enhancing plant tolerance to heavy metal toxicity, particularly from Cadmium (Cd). nih.govresearchgate.net The protective mechanisms are multifaceted, involving the modulation of antioxidant systems and stress-related signaling molecules. mdpi.comnih.gov

One key mechanism involves the interplay between nitric oxide (NO) and the antioxidant enzyme glutathione peroxidase (GPX). nih.gov Research in barley (Hordeum vulgare) showed that pretreatment with this compound evoked high levels of NO generation in the roots. nih.gov This elevated NO effectively reduced the high levels of superoxide (B77818) radicals produced under severe Cd stress, which in turn led to less accumulation of toxic peroxynitrite and markedly reduced cell death. nih.gov Simultaneously, this compound priming significantly increased the activity of GPX, which remained elevated after the treatment, contributing to the enhanced Cd tolerance. nih.gov

In maize, the application of this compound was found to ameliorate the negative effects of Cd by reducing the concentration of hydrogen peroxide (H2O2) and decreasing the activity of other antioxidant enzymes like superoxide dismutase (SOD), ascorbate (B8700270) peroxidase (APX), and catalase (CAT). mdpi.comresearchgate.net By mitigating oxidative stress, this compound helps to preserve cellular function and improve the plant's ability to cope with heavy metal toxicity. mdpi.com

Effect of this compound on Oxidative Stress Markers in Maize Under Cadmium Stress

| Parameter | Effect of this compound Application | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) Concentration | Decreased by 34.3% | mdpi.com |

| Antioxidant Enzyme Activity (SOD, APX, CAT) | Decreased by 23.7% to 36.4% | mdpi.com |

| Glutathione Peroxidase (GPX) Activity | Significantly Increased | nih.gov |

| Nitric Oxide (NO) Generation | Significantly Increased | nih.gov |

Synthesis and Derivatization Strategies for this compound

This compound (IBN) is a chemical compound featuring an indole (B1671886) core structure substituted at the third position with a butyronitrile (B89842) side chain. The synthesis and modification of this and related indole compounds are significant areas of research, driven by the diverse biological activities inherent to the indole scaffold. Methodologies for its creation span classical organic chemistry reactions, modern catalytic strategies, and biocatalytic approaches focused on producing its chemical precursors.

Structure Activity Relationship Sar Studies of Indole 3 Butyronitrile and Its Analogs

Systematic Modification of the Indole (B1671886) and Butyric Acid Moieties

The core structure of Indole-3-butyronitrile consists of an indole ring system connected to a butyronitrile (B89842) side chain at the C3 position. SAR studies systematically alter both of these components to probe their roles in biological interactions.

| Scaffold Moiety | Type of Modification | Example of Resulting Structure/Analog | Rationale for Modification |

|---|---|---|---|

| Indole Ring | Altering bisindole linkage | 5-5', 5-6', 6-5' linked bisindoles | To change molecular shape and probe spatial requirements for activity. nih.gov |

| Indole Ring | Substitution at N1 or C3 | 3,3'-substituted bisindoles | To introduce potential hydrogen bond interactions with the target. nih.gov |

| Butyric Acid Moiety | Conversion of side chain | Indole-3-butyric acid-derived hydrazones | To alter functional groups and explore different biological profiles. researchgate.net |

| Butyric Acid Moiety | Conversion to carboxylic acid | Indole-3-carboxylic acid derivatives | To create dual inhibitors of Bcl-2/Mcl-1 proteins for cancer therapy. nih.gov |

Correlating Structural Features with Biological Response Profiles

The primary goal of SAR studies is to establish clear correlations between specific structural features and the resulting biological activity. By analyzing the data from systematically modified analogs, researchers can deduce which chemical properties are essential for a desired biological response.

For indole-based HIV-1 fusion inhibitors, it was found that the molecular shape and amphipathic nature of the compounds were critical. Modifications that altered the linkage between indole rings, such as creating 5-5' or 5-6' linked bisindoles instead of the more active 6-6' version, resulted in a 4 to 20 times reduction in cell-cell fusion and viral replication inhibitory activity. nih.gov This indicates a strict structural requirement for optimal interaction with the gp41 transmembrane glycoprotein (B1211001) target. nih.gov

In the context of anticancer agents, structural modifications to an Indole-3-butyric acid derivative led to the discovery of a potent histone deacetylase (HDAC) inhibitor. nih.gov The analog, molecule I13, demonstrated high inhibitory potency against HDAC1, HDAC3, and HDAC6, with IC50 values of 13.9, 12.1, and 7.71 nM, respectively. nih.gov This enhanced activity was attributed to the specific structural changes made to the parent compound, highlighting a successful correlation between the modification and the desired antiproliferative response. nih.gov Similarly, another study designed indole-3-carboxylic acid derivatives as dual inhibitors of Bcl-2 and Mcl-1 proteins, which are important targets in cancer therapy. nih.gov

| Structural Feature | Biological Target/Activity | Observed Correlation | Reference |

|---|---|---|---|

| 6-6' bisindole linkage | HIV-1 Fusion Inhibition (gp41) | Optimal linkage for potent antiviral activity; other linkages (5-5', 5-6') decrease potency significantly. | nih.gov |

| Modified Indole-3-butyric acid scaffold | Anticancer (HDAC Inhibition) | Specific modifications led to potent inhibition of HDAC1, HDAC3, and HDAC6 enzymes. | nih.gov |

| Indole-3-carboxylic acid scaffold | Anticancer (Bcl-2/Mcl-1 Inhibition) | Designed derivatives showed potent dual inhibitory activity against Bcl-2 and Mcl-1 proteins. | nih.gov |

| Indole-3-butyric acid-hydrazone | Antioxidant Activity | The TIBH-derived metabolite showed systemic bioactivity and restored metabolic homeostasis. | researchgate.net |

Computational Approaches in Structure-Activity Relationship Prediction

Computational methods are increasingly used to accelerate drug discovery by predicting the biological activity of novel compounds and elucidating their mechanisms of action at a molecular level. mdpi.com These in silico techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools in the study of this compound and its analogs.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. meilerlab.org This method helps to understand the interactions at the atomic level and can be used to screen virtual libraries of compounds for potential binders. meilerlab.orgnih.gov

In studies of indole analogs, docking simulations have been performed to understand their interactions with the amino acid residues of target proteins. For example, a docking analysis of indole derivatives as inhibitors of human non-pancreatic secretory phospholipase A2 (PLA2) revealed that the compounds formed hydrogen-bond interactions with key residues such as Asp48, Cys44, His27, Gly29, and Gly31 within the protein's binding pocket. msjonline.org Docking studies on other indole-based compounds targeting JAK-3 protein also showed that the designed molecules had a strong binding affinity, comparable to the clinically used drug Doxorubicin. nih.gov These simulations provide valuable insights into the binding mode and help rationalize the observed biological activities, guiding the design of new analogs with improved affinity. mdpi.commsjonline.org

| Indole Analog Series | Protein Target | Key Interacting Residues | Docking Software Used |

|---|---|---|---|

| Inhibitors of PLA2 | Human non-pancreatic secretory phospholipase A2 (PLA2) | Asp48, Cys44, His27, Gly29, Gly31 | Scigress explorer, Molegro Virtual Docker msjonline.org |

| Diaza-sulphonamides | JAK-3 Protein | Not specified, but H-bond interactions noted | AutoDock Vina nih.gov |

| Antimicrobial agents | UDP-N-acetylmuramatel-alanine ligase (MurC) | Not specified, but H-bonds and pi-stacked interactions noted | PyRx-virtual screening tool nih.gov |

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By correlating physicochemical descriptors of molecules with their activity, QSAR models can predict the potency of new, unsynthesized compounds. msjonline.org

For indole analogs, 3-Dimensional QSAR (3D-QSAR) studies have been successfully employed. In one study, a QSAR model was developed for a series of indole analogs inhibiting the PLA2 enzyme. msjonline.org The model was statistically significant, with a coefficient of determination (r²) of 0.788, indicating a strong correlation between the structural descriptors and the inhibitory activity. msjonline.org This model was then used to predict the activity of a test set of compounds, demonstrating its predictive power. msjonline.org Similarly, a 3D-QSAR model for indole and isatin (B1672199) derivatives as antiamyloidogenic agents yielded acceptable predictive statistics (q² = 0.596, r²ext = 0.695), usefully identifying the physicochemical features correlated with their potency. mdpi.com These models are invaluable for rational drug design, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity. msjonline.orgresearchgate.net

| Indole Derivative Class | QSAR Model Type | Key Statistical Parameter | Value | Significance |

|---|---|---|---|---|

| PLA2 Inhibitors | 3D-QSAR | Coefficient of determination (r²) | 0.788 | Indicates a strong correlation between structural features and inhibitory activity. msjonline.org |

| Antiamyloidogenic Agents | 3D-QSAR | Cross-validated r² (q²) | 0.596 | Shows good internal predictive ability of the model. mdpi.com |

| Antiamyloidogenic Agents | 3D-QSAR | External validation r² (r²ext) | 0.695 | Demonstrates the model's ability to predict the activity of an external set of compounds. mdpi.com |

Environmental Fate and Degradation of Indole 3 Butyronitrile in Research Contexts

Microbial Degradation Pathways of Indole-Based Compounds

The microbial breakdown of indole (B1671886) and its derivatives is a critical process governing their persistence in the environment. Bacteria and fungi have evolved diverse enzymatic systems to utilize these compounds as sources of carbon and energy. The degradation typically involves initial modification of the side chain and subsequent cleavage of the indole ring.

Direct studies identifying specific microbial strains that degrade Indole-3-butyronitrile are not prevalent in current scientific literature. However, the degradation of its core structure and related analogs has been documented in various microorganisms. It is hypothesized that microbes capable of degrading other 3-substituted indoles could also transform I3BN.

Initial breakdown of I3BN would likely target the nitrile group. Microbial degradation of nitriles is a well-known process, typically proceeding via one of two enzymatic pathways:

Nitrilase: This enzyme catalyzes the direct hydrolysis of a nitrile (-C≡N) to a carboxylic acid (-COOH) and ammonia. In the case of I3BN, a nitrilase would convert it to Indole-3-butyric acid (IBA).

Nitrile Hydratase and Amidase: This is a two-step pathway where nitrile hydratase first converts the nitrile to an amide (-CONH₂), which is then hydrolyzed to a carboxylic acid by an amidase. For I3BN, this would yield Indole-3-butyramide and subsequently IBA.

Once the nitrile group is converted to a carboxylic acid, forming IBA, further degradation can occur. Research on the bioconversion of IBA and other indole derivatives has identified several key enzymes and microbial genera. For instance, enzymes IacA (a flavin-dependent oxygenase) and IacE from Caballeronia glathei have been shown to convert IBA into its corresponding 3-hydroxy-2-oxindole homolog, demonstrating that bacterial enzyme systems for IAA can also act on longer-chain auxins like IBA nih.gov.

The degradation of the indole ring itself is catalyzed by oxygenases. Gene clusters, such as the iac (indole-3-acetic acid catabolism) and iif (indole degradation) clusters, have been identified in bacteria like Pseudomonas, Paraburkholderia, and Cupriavidus nih.govnih.govmdpi.comnih.gov. These clusters encode enzymes responsible for hydroxylating the indole ring, leading to its eventual cleavage.

Fungi have also been shown to transform related indole nitriles. In one study, the fungus Beauveria bassiana was found to transform Indole-3-acetonitrile (B3204565) (IAN), a close structural analog of I3BN, into 3-methylindole (B30407) researchgate.net.

Given the lack of direct studies on I3BN, its biotransformation pathway is proposed based on the known mechanisms for related compounds. The degradation would likely proceed through the following stages:

Side Chain Modification: The primary step is the enzymatic hydrolysis of the butyronitrile (B89842) side chain to form Indole-3-butyric acid (IBA).

Further Side Chain Oxidation: In plants, IBA is known to be converted to the active auxin IAA through a process of β-oxidation, which shortens the four-carbon side chain by two carbons frontiersin.org. It is plausible that some soil microorganisms could employ a similar β-oxidation pathway to metabolize the butyrate (B1204436) side chain.

Indole Ring Cleavage: The indole ring of IBA, IAA, or other intermediates is then targeted for degradation. Aerobic degradation pathways typically begin with hydroxylation of the indole ring, often at the C2 or C3 position nih.gov. This leads to the formation of key intermediates such as isatin (B1672199) and anthranilate nih.gov. For IAA, degradation in bacteria like Paraburkholderia phytofirmans and Pseudomonas putida proceeds through catechol, which is then funneled into central metabolism via ortho-ring cleavage nih.govresearchgate.net. Under anaerobic conditions, the initial hydroxylation often occurs at the C2 position, leading to the formation of 2-oxindole nih.gov.

The following table summarizes research findings on the microbial transformation of indole compounds structurally related to I3BN.

| Substrate Compound | Microorganism(s) | Key Enzyme(s)/Gene Cluster | Major Intermediate(s)/Product(s) | Reference(s) |

|---|---|---|---|---|

| Indole | Cupriavidus sp., Acinetobacter sp., Pseudomonas putida | Indole oxygenase (iif gene cluster) | Isatin, Dihydroxyindole, Anthranilate | nih.gov |

| Indole-3-acetic acid (IAA) | Paraburkholderia phytofirmans, Pseudomonas putida, Caballeronia glathei | iac gene cluster (e.g., IacA oxygenase) | Dioxindole-3-acetate, Catechol | nih.govmdpi.comnih.gov |

| Indole-3-butyric acid (IBA) | Caballeronia glathei | IacA, IacE | 3-hydroxy-2-oxindole-3-butyric acid | nih.gov |

| Indole-3-acetonitrile (IAN) | Beauveria bassiana (fungus) | Not specified | 3-Methylindole | researchgate.net |

Studies on Environmental Persistence and Dissipation Mechanisms

Specific studies detailing the environmental persistence, such as the soil half-life, of this compound are not available. However, insights can be drawn from its close structural and functional analog, Indole-3-butyric acid (IBA).

IBA is not considered to be environmentally persistent. As a synthetic auxin analog that is also found naturally, it is expected to be metabolized by soil microorganisms wikipedia.org. The primary mechanism for its dissipation in the environment is microbial degradation. As discussed previously, this involves the transformation of the side chain and cleavage of the indole ring.

The persistence of this compound in soil and water would therefore be highly dependent on several factors:

Microbial Activity: The presence and abundance of microorganisms possessing the necessary enzymes (e.g., nitrilases, oxygenases) are paramount.

Soil Properties: Soil type, organic matter content, pH, and moisture levels can all influence microbial populations and the bioavailability of the compound.

Sunlight Exposure: Photodegradation could be a significant dissipation pathway for I3BN present on the soil surface or in clear, shallow waters.

Temperature: Microbial metabolism and reaction kinetics are temperature-dependent, affecting the rate of degradation.

Concluding Perspectives and Future Research Directions

Current Gaps in Understanding Indole-3-butyronitrile Biology and Chemistry

The scientific community's comprehension of this compound is in its nascent stages, with several fundamental questions yet to be answered. A primary gap is the definitive characterization of its biological activity. It is currently unclear whether IBN possesses intrinsic auxin activity or if it functions solely as a precursor to the well-established auxin, Indole-3-butyric acid (IBA). While the conversion of other indole (B1671886) nitriles, such as Indole-3-acetonitrile (B3204565) (IAN) to Indole-3-acetic acid (IAA) by nitrilase enzymes, is documented, a similar metabolic pathway for IBN to IBA has not been experimentally confirmed nih.govd-nb.infouniprot.org.

Furthermore, the metabolism of IBN in both plant and animal systems is a significant unknown. The enzymes that may be responsible for its hydrolysis to IBA, and any subsequent metabolic products, have not been identified. This lack of metabolic data extends to its pharmacokinetics and potential therapeutic effects in mammalian systems, an area that is only beginning to be explored for IBA derivatives arabjchem.org. The natural occurrence of this compound in various organisms also remains to be thoroughly investigated.

Emerging Technologies and Methodologies for this compound Research

Recent technological advancements in analytical chemistry and molecular biology offer powerful tools to bridge the existing knowledge gaps surrounding this compound. High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) utilizing core-shell columns have emerged as robust methods for the precise detection and quantification of indole auxins like IAA and IBA, and these techniques could be readily adapted for IBN analysis nih.govnih.gov.

In the realm of real-time monitoring, the development of a species-agnostic nanosensor for the non-invasive detection of IAA presents a groundbreaking opportunity . The adaptation of such nanosensor technology for this compound could enable dynamic studies of its uptake, transport, and localization in living tissues. Moreover, advances in plant biotechnology, including the use of auxin reporters like DR5 and DII-VENUS and sophisticated gene-editing techniques, provide a framework for dissecting the specific roles of IBN in plant growth and development oup.com. For investigating its potential in non-plant systems, metabolomic profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can elucidate the metabolic fate and systemic effects of IBN and its derivatives arabjchem.org.

Potential Avenues for Advanced this compound-Based Research and Development

The dearth of information on this compound presents a fertile ground for future scientific inquiry. A pivotal area of research will be to ascertain its mode of action. This involves investigating whether IBN can directly interact with auxin receptors or if its biological effects are solely dependent on its conversion to IBA. Studies focusing on the enzymatic conversion of IBN, particularly the role of nitrilases, are crucial to understanding its metabolic pathway.

Building upon the initial explorations into the therapeutic potential of IBA derivatives, a parallel line of investigation into this compound and its synthetic analogs in mammalian systems could unveil novel pharmacological applications arabjchem.org. The transport mechanisms and signaling pathways of longer-chain auxins are not as well understood as those of IAA frontiersin.orgnih.gov. Research in this area could clarify how IBN is transported and perceived by cells.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Indole-3-butyronitrile, and how do reaction conditions affect yield and purity?

- Methodological Answer : Synthesis typically involves nitrile group introduction via nucleophilic substitution or condensation reactions. For example, indole derivatives may react with bromoacetonitrile under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization requires monitoring temperature (60–80°C), reaction time (12–24 hours), and stoichiometry (1:1.2 molar ratio of indole to nitrile precursor). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Document catalyst type, solvent polarity, and purification steps (e.g., column chromatography with ethyl acetate/hexane) to ensure reproducibility .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR, and mass spectrometry. For NMR, compare peaks to reference spectra: indole protons (δ 7.2–7.8 ppm), nitrile stretch (IR ~2240 cm⁻¹). Quantify purity via HPLC with UV detection (λ = 254 nm). Validate methods using certified reference materials and report limits of detection (LOD) and quantification (LOQ) .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Conduct stability studies under accelerated conditions (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., hydrolyzed amides) should be monitored and reported .

Q. Which analytical techniques are reliable for quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS with deuterated internal standards minimizes matrix effects. Validate methods for linearity (R² > 0.99), precision (CV < 15%), and recovery rates (80–120%). Use solid-phase extraction (C18 cartridges) for sample cleanup .

Advanced Research Questions

Q. How can contradictory findings regarding the bioactivity of this compound be systematically analyzed?

- Methodological Answer : Conduct meta-analysis using PRISMA guidelines. Compare studies for variables like dose-response curves, cell lines (e.g., HeLa vs. primary cultures), and assay conditions (e.g., serum-free media). Use statistical tools (ANOVA, Bayesian inference) to identify confounding factors. Replicate key experiments with standardized protocols .

Q. What experimental designs are recommended to investigate this compound’s role in modulating enzymatic activity?

- Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes (e.g., cytochrome P450). Include negative controls (solvent-only) and positive controls (known inhibitors). Use fluorescence-based probes or radiolabeled substrates to track activity. Address off-target effects via siRNA knockdown or CRISPR-Cas9 gene editing .

Q. How can computational chemistry tools predict the reactivity of this compound in novel reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model transition states and reaction pathways. Validate predictions with experimental data (e.g., Hammett plots for substituent effects). Combine molecular docking (AutoDock Vina) to study interactions with biological targets. Cross-reference results with crystallographic data (PDB) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?

- Methodological Answer : Implement quality-by-design (QbD) principles. Use DOE (Design of Experiments) to optimize critical parameters (e.g., pH, catalyst loading). Characterize batches via DSC (melting point consistency) and XRPD (polymorph analysis). Establish acceptance criteria for impurities (e.g., ≤0.5% by area normalization) .

Methodological Tables

Table 1 : Key Parameters for HPLC Validation of this compound

| Parameter | Requirement | Example Value |

|---|---|---|

| Linearity (R²) | >0.99 | 0.998 |

| Precision (CV%) | <15% | 8.2% |

| LOD | Signal-to-noise ≥3 | 0.1 µg/mL |

| LOQ | Signal-to-noise ≥10 | 0.3 µg/mL |

Table 2 : Stability of this compound Under Accelerated Conditions

| Condition | Degradation (%) at 6 Months | Major Degradant |

|---|---|---|

| 40°C/75% RH | 12.3 ± 1.5 | 3-Indoleacetamide |

| 25°C/60% RH | 4.1 ± 0.8 | None detected |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.